molecular formula C17H19N3O2S B11398601 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11398601
M. Wt: 329.4 g/mol
InChI Key: IBILZTIIOKKCHH-UHFFFAOYSA-N
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Description

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring substituted with dimethyl groups and an acetamide moiety linked to a thiadiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of thiosemicarbazide derivatives with appropriate carboxylic acids or their derivatives.

    Coupling of Benzofuran and Thiadiazole Rings: The final step involves the coupling of the benzofuran and thiadiazole rings through an acetamide linkage. This can be achieved using acylation reactions with reagents such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzofuran and thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development. Studies focus on its efficacy, toxicity, and pharmacokinetics.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzofuran and thiadiazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with a methyl group instead of a propyl group on the thiadiazole ring.

    2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with an ethyl group instead of a propyl group on the thiadiazole ring.

Uniqueness

The uniqueness of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide lies in its specific substitution pattern, which can influence its reactivity, biological activity, and physical properties. The propyl group on the thiadiazole ring may confer different steric and electronic effects compared to methyl or ethyl groups, potentially leading to unique interactions with biological targets and distinct chemical reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C17H19N3O2S/c1-4-5-15-19-20-17(23-15)18-14(21)8-12-9-22-13-7-10(2)6-11(3)16(12)13/h6-7,9H,4-5,8H2,1-3H3,(H,18,20,21)

InChI Key

IBILZTIIOKKCHH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CC2=COC3=CC(=CC(=C32)C)C

Origin of Product

United States

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